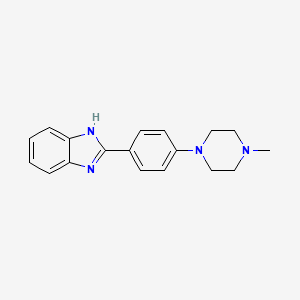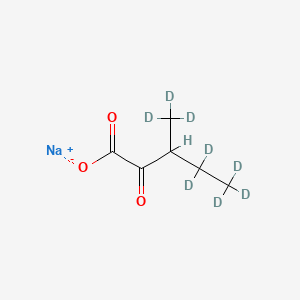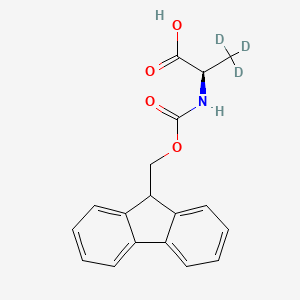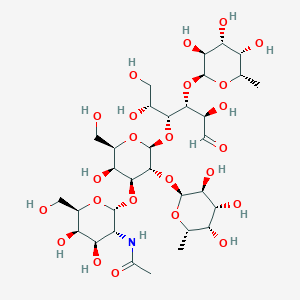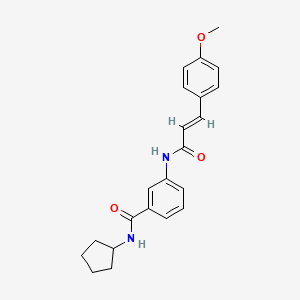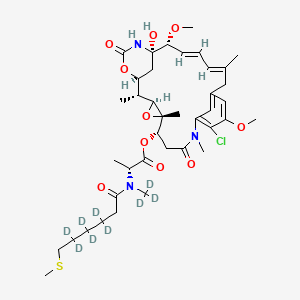
DM50 impurity 1-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM50 impurity 1-d9: is a deuterium-labeled version of DM50 impurity 1. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the field of drug development, where it serves as a tracer for quantitation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of DM50 impurity 1-d9 involves the incorporation of deuterium into the parent compound, DM50 impurity 1. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The use of specialized equipment and techniques ensures the efficient and cost-effective production of the compound. The process involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: : DM50 impurity 1-d9 can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of deuterium can influence the reaction rates and outcomes due to the isotope effect .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, must be optimized to achieve the desired transformation .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Scientific Research Applications
Chemistry: : In chemistry, DM50 impurity 1-d9 is used as a tracer to study reaction mechanisms and pathways. Its unique properties allow researchers to track the movement and transformation of molecules during chemical reactions .
Biology: : In biological research, this compound is used to investigate metabolic processes. The incorporation of deuterium can provide insights into the metabolism and bioavailability of drugs .
Medicine: : In medicine, this compound is used in the development of new pharmaceuticals. Its use as a tracer helps in the quantitation and analysis of drug candidates, leading to the optimization of their pharmacokinetic profiles .
Industry: : In the industrial sector, this compound is used in the production of deuterated drugs and other specialized compounds. Its unique properties make it valuable for various applications, including the development of new materials and technologies .
Mechanism of Action
The mechanism of action of DM50 impurity 1-d9 involves its role as a tracer in scientific research. The incorporation of deuterium into the molecule allows researchers to track its movement and transformation during chemical reactions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to DM50 impurity 1-d9 include other deuterium-labeled molecules, such as deuterated benzene and deuterated ethanol. These compounds share similar properties and applications, particularly in the field of scientific research .
Uniqueness: : The uniqueness of this compound lies in its specific structure and properties. The selective incorporation of deuterium at specific positions in the molecule allows for precise tracking and analysis, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C39H56ClN3O10S |
|---|---|
Molecular Weight |
803.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[(3,3,4,4,5,5-hexadeuterio-6-methylsulfanylhexanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25-,29+,30-,31+,35+,38+,39+/m1/s1/i5D3,10D2,11D2,12D2 |
InChI Key |
BFNYSMXVEUWMPZ-HCWCVCEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H](C)C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)C(=O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])CSC |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


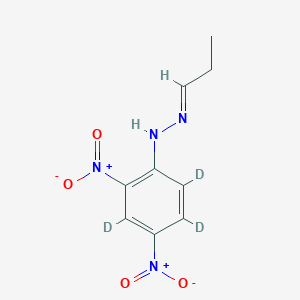
![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
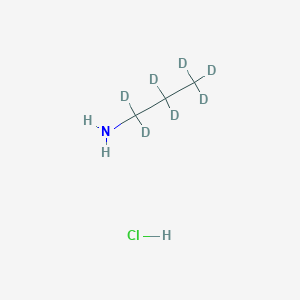
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
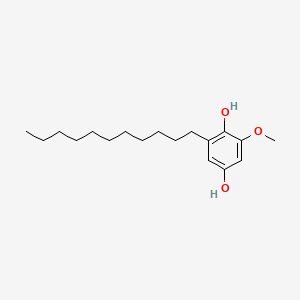

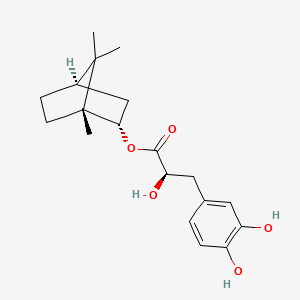
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
